molecular formula C10H12O4S B2710077 4-Benzenesulfonyl-butyric acid CAS No. 6178-52-5

4-Benzenesulfonyl-butyric acid

Cat. No.: B2710077
CAS No.: 6178-52-5
M. Wt: 228.26
InChI Key: DBHMOMYHWIMTRS-UHFFFAOYSA-N
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Description

4-Benzenesulfonyl-butyric acid, also known as 4-(phenylsulfonyl)butanoic acid, is an organic compound with the molecular formula C10H12O4S. It is characterized by a butyric acid backbone with a benzenesulfonyl group attached to the fourth carbon. This compound is a solid at room temperature and has a melting point of 90-93°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzenesulfonyl-butyric acid can be synthesized through various organic reactions. One common method involves the sulfonation of butyric acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzenesulfonyl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzenesulfonyl-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzenesulfonyl-butyric acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-Benzenesulfonyl-butyric acid is unique due to the presence of both a benzenesulfonyl group and a butyric acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(benzenesulfonyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHMOMYHWIMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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